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Compound of Interest

1-Aminocyclobutanecarboxylic
Compound Name: d
aci

Cat. No.: B3417913

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC) is a non-proteinogenic cyclic a-amino acid that
has garnered significant interest in the fields of medicinal chemistry and drug development. Its
rigid cyclobutane ring imposes conformational constraints that are valuable in the design of
peptides and pharmacologically active molecules. This technical guide provides a
comprehensive overview of the initial discovery and synthesis of ACBC, its physicochemical
properties, and its early biological evaluations, with a focus on its role as a modulator of the N-
methyl-D-aspartate (NMDA) receptor.

The Initial Synthesis of 1-
Aminocyclobutanecarboxylic Acid

The first detailed synthesis of 1-aminocyclobutanecarboxylic acid was reported in 1963 by
Rokuro Sudo and Shigehiro Ichihara in the Bulletin of the Chemical Society of Japan. Their
approach involved a multi-step synthesis starting from diethyl 1,1-cyclobutanedicarboxylate,
proceeding through a Hofmann rearrangement of 1-carbamoylcyclobutanecarboxylic acid.

Synthetic Workflow

The overall synthetic pathway reported by Sudo and Ichihara is depicted below. It begins with
the hydrolysis of the diethyl ester, followed by the formation of a mono-amide, and finally, a
Hofmann degradation to yield the desired amino acid.
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Step 1: Hydrolysis

Diethyl 1,1-cyclobutanedicarboxylate

Barium Hydroxide,
then Sulfuric Acid

1,1-Cyclobutanedicarboxylic Acid

Step 2: Mono-amide Formation

Thionyl Chloride,
then Ammonia

1-Carbamoylcyclobutane-
carboxylic Acid

Step 3: Hofmann Rearrangement

Sodium Hypobromite
(from Bromine & NaOH)

1-Aminocyclobutanecarboxylic Acid

Click to download full resolution via product page

Original synthesis of 1-Aminocyclobutanecarboxylic acid.
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Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-
aminocyclobutanecarboxylic acid and its precursors.

Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic
Acid
This procedure is adapted from established methods for the synthesis of the precursor to
ACBC.

o Preparation of Diethyl 1,1-cyclobutanedicarboxylate: Diethyl malonate is reacted with
trimethylene chlorobromide or dibromide in the presence of sodium ethoxide in absolute
ethanol. The reaction mixture is heated to maintain a temperature of 60-65°C. After the
addition of sodium ethoxide is complete, the mixture is heated on a steam bath until neutral.
The product, diethyl 1,1-cyclobutanedicarboxylate, is isolated by steam distillation.[1]

» Saponification: The prepared diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing
with a solution of potassium hydroxide in ethanol.

« |solation: After hydrolysis, the ethanol is removed by distillation, and the residue is
evaporated to dryness. The resulting potassium salt is dissolved in water and acidified with
hydrochloric acid to precipitate the crude 1,1-cyclobutanedicarboxylic acid.

« Purification: The crude acid is purified by recrystallization from hot ethyl acetate to yield pure
1,1-cyclobutanedicarboxylic acid.[1]

Protocol 2: Synthesis of 1-Aminocyclobutanecarboxylic
Acid (Sudo & Ichihara, 1963)

e Preparation of 1-Carbamoylcyclobutanecarboxylic Acid:

o A mixture of 1,1-cyclobutanedicarboxylic acid (14.4 g, 0.1 mol) and thionyl chloride (26 g,
0.22 mol) is refluxed for 3 hours.

o Excess thionyl chloride is removed by distillation under reduced pressure.
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o The resulting acid chloride is dissolved in anhydrous ether and added dropwise to a
cooled, concentrated aqueous ammonia solution (28%, 50 ml).

o The resulting precipitate is collected, dissolved in a sodium bicarbonate solution, and
washed with ether.

o The aqueous solution is acidified with hydrochloric acid to precipitate 1-
carbamoylcyclobutanecarboxylic acid. The product is recrystallized from hot water.

e Hofmann Rearrangement:

o A solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 ml) is cooled to 0°C, and
bromine (16 g, 0.1 mol) is added dropwise with stirring to prepare a sodium hypobromite
solution.

o To this solution, 1-carbamoylcyclobutanecarboxylic acid (14.3 g, 0.1 mol) is added in small
portions.

o The reaction mixture is stirred at 15-20°C for 30 minutes, then heated to 70-75°C for 1

hour.
o The solution is cooled, and unreacted starting material is removed by filtration.

o The filtrate is acidified with acetic acid, and the precipitated 1-
aminocyclobutanecarboxylic acid is collected by filtration.

o The crude product is recrystallized from a water-ethanol mixture.

Protocol 3: N-Boc Protection of 1-
Aminocyclobutanecarboxylic Acid

This is a common procedure for protecting the amino group of ACBC for use in peptide
synthesis.

» To a stirred solution of 1-aminocyclobutanecarboxylic acid (2 g, 17 mmol) in a 1:1 mixture
of 1,4-dioxane and water (40 mL total), sodium bicarbonate (4.4 g, 57 mmol) is added at 0°C.

[2]
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« Di-tert-butyl dicarbonate (Boc)20 (4.5 g, 20.4 mmol) is added, and the reaction mixture is
stirred for approximately 12 hours at room temperature.[2]

 After the reaction is complete, the mixture is washed with ethyl acetate (30 mL) to remove
impurities.

» The aqueous layer is then acidified with 1N HCI to a pH of 2-3 and extracted with
dichloromethane (2 x 40 mL).[2]

» The combined organic extracts are washed with water and brine, dried over anhydrous
sodium sulfate, filtered, and evaporated under reduced pressure to yield N-Boc-1-
aminocyclobutanecarboxylic acid.[2]

Data Presentation

The following tables summarize the key quantitative data related to the discovery and
characterization of 1-aminocyclobutanecarboxylic acid.

Table 1: Physicochemical Properties of 1-Aminocyclobutanecarboxylic Acid

Property Value Source

Molecular Formula CsHsNO2 [3]

Molecular Weight 115.13 g/mol [3]

Appearance Crystalline solid Sudo & Ichihara, 1963
Melting Point 261°C (decomposes) Sudo & Ichihara, 1963

Table 2: Summary of the Original Synthesis by Sudo and Ichihara (1963)
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Step Starting Material Product Yield
1,1- 1-

1 Cyclobutanedicarboxy = Carbamoylcyclobutan 85%
lic acid ecarboxylic acid
1- 1-

2 Carbamoylcyclobutan Aminocyclobutanecar 75%
ecarboxylic acid boxylic acid

Table 3: Spectroscopic Data for 1-Aminocyclobutanecarboxylic Acid

Spectroscopy Key Features Source

The original paper describes
the IR spectrum as consistent
with the amino acid structure, )
Infrared (IR) ) o Sudo & Ichihara, 1963
showing characteristic
absorptions for amino and

carboxyl groups.

A modern FTIR spectrum
shows characteristic peaks for
N-H, C-H, C=0, and C-N

bonds.

[4]

Table 4: Early Biological Activity Data
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Biological Target Assay Result Source

) S Preferential
) In vivo distribution in ) o
Tumor Tissue Uptake incorporation into [2]
rats and hamsters
several tumor types.

Maximum tissue

concentration reached

- . (2]
within 30 minutes
post-injection.

Total excretion was
(2]

low (3.6% in 2 hours).

o Identified as a partial
Not specified in early ] ]
NMDA Receptor agonist at the glycine [5]
reports it
site.

Biological Significance and Mechanism of Action

The discovery of 1-aminocyclobutanecarboxylic acid's biological activity has been pivotal to
its continued study. Its primary mechanism of action involves the modulation of the NMDA
receptor, a key player in excitatory neurotransmission in the central nervous system.

Modulation of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate
and a co-agonist, typically glycine or D-serine, for activation. Upon activation, and with
sufficient membrane depolarization to relieve a magnesium ion (Mg?*) block, the channel
opens, allowing the influx of cations, most notably Ca2*. This calcium influx triggers a cascade
of intracellular signaling events crucial for synaptic plasticity, learning, and memory.

1-Aminocyclobutanecarboxylic acid acts as a partial agonist at the glycine co-agonist
binding site on the GIuN1 subunit of the NMDA receptor.[5] By competing with endogenous
glycine, it can modulate the receptor's activity. Depending on the concentration of the full
agonist (glycine), ACBC can act as a functional antagonist, reducing the overall activation of
the NMDA receptor.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/231642/
https://pubmed.ncbi.nlm.nih.gov/231642/
https://pubmed.ncbi.nlm.nih.gov/231642/
https://www.ambeed.com/products/1-aminocyclobutane-1-carboxylic-acid.html
https://www.benchchem.com/product/b3417913?utm_src=pdf-body
https://www.benchchem.com/product/b3417913?utm_src=pdf-body
https://www.ambeed.com/products/1-aminocyclobutane-1-carboxylic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3417913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMDA Receptor

ACBC
(Antagonist) J__ Competitively binds
T~~~ __toGluN1site
cil ==~

Binds to GluN1

NMDA Receptor Channel
(GIUN1/GIuN2 subunits)

Activation

Postsynaptic Meml

Membrane Mg?* block e ___ Allows opening_ Downstream
Depolarization removed Opens Signaling
(Synaptic Plasticity)

Click to download full resolution via product page
Mechanism of ACBC at the NMDA receptor.

Early Applications in Research

o Tumor Imaging: In the late 1970s, radiolabeled ACBC, specifically **C-ACBC, was
investigated as a potential tumor-seeking agent for positron emission tomography (PET).[2]
Studies showed that it was preferentially taken up by various tumor types in animal models,
with rapid blood clearance, making it a promising candidate for diagnostic imaging.[2]

o Peptide Chemistry: The rigid cyclobutane structure of ACBC makes it a valuable tool for
creating conformationally constrained peptides. By the 1990s, researchers were
incorporating ACBC into peptide sequences to induce specific secondary structures, such as
B-turns and helices.[6] These conformationally defined peptides are instrumental in studying
peptide-receptor interactions and in the development of metabolically stable peptide-based
drugs.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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